3-(1,3-Dioxan-2-ylethyl)benzonitrile

Description

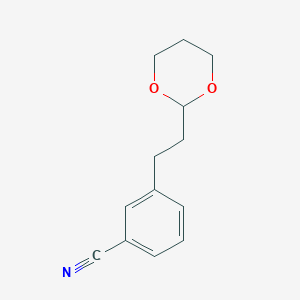

The compound 3-(1,3-Dioxan-2-ylethyl)benzonitrile is a bifunctional organic molecule that incorporates two key chemical entities: a benzonitrile (B105546) core and a 1,3-dioxane (B1201747) ring. This unique combination makes it a subject of interest in synthetic organic chemistry, primarily as a versatile building block for the construction of more complex molecular architectures. Its structure contains a latent aldehyde, protected as a cyclic acetal (B89532), and a synthetically adaptable nitrile group on an aromatic ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-10-12-4-1-3-11(9-12)5-6-13-15-7-2-8-16-13/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDZWEAZWHXADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 3 1,3 Dioxan 2 Ylethyl Benzonitrile and Analogues

Precursor Synthesis Strategies

The successful synthesis of 3-(1,3-dioxan-2-ylethyl)benzonitrile hinges on the efficient preparation of its constituent precursors: an organometallic dioxane component and a substituted benzonitrile (B105546) core.

Preparation of (1,3-Dioxan-2-ylethyl)magnesium Bromide Reagents

The primary organometallic precursor is (1,3-Dioxan-2-ylethyl)magnesium bromide, a Grignard reagent. sigmaaldrich.com Grignard reagents are organomagnesium halides, typically represented as R-Mg-X, where R is an alkyl or aryl group and X is a halogen. adichemistry.comchemguide.co.uk The synthesis of this specific reagent involves the reaction of 2-(2-bromoethyl)-1,3-dioxane (B48130) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemguide.co.uk

The process requires meticulously dry conditions, as Grignard reagents readily react with water, which would lead to the formation of an alkane and quench the reagent's reactivity. chemguide.co.uk The magnesium metal is often activated to remove a passivating oxide layer, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. adichemistry.com The reaction is an oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com While the Grignard reagents derived from 2-(2-bromoethyl)-1,3-dioxolane (B43116) have been noted to be thermally unstable under ordinary conditions, procedural modifications can overcome this issue. chegg.com

Synthesis of Substituted Benzonitrile Precursors

Substituted benzonitriles are crucial precursors that can be synthesized through several established methods. Benzonitriles are versatile intermediates in organic chemistry, finding application in the synthesis of pharmaceuticals, dyes, and other functional materials. rsc.orgnih.gov

One of the most common and powerful methods for introducing a nitrile group onto an aromatic ring is the transition-metal-catalyzed cyanation of aryl halides. chinesechemsoc.org Palladium-catalyzed cyanation, first reported by Takagi, has been extensively developed. rsc.orgnih.gov These reactions couple aryl halides (chlorides, bromides, iodides) or triflates with a cyanide source. nih.govorganic-chemistry.org Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, and potassium ferrocyanide (K4[Fe(CN)6]), which is considered a less toxic alternative. rsc.orgorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and functional group tolerance. nih.govrsc.org

| Aryl Halide | Cyanide Source | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromides/Chlorides | K4[Fe(CN)6] | Pd supported on ZnO nanoparticles | DMF, 130 °C, Microwave | Up to 93% | rsc.org |

| (Hetero)aryl Chlorides/Bromides | KCN | Pd2(dba)3 / Ligand | THF or Dioxane, ≤ 100 °C, 1h | High Yields | nih.gov |

| Aryl Bromides | K4[Fe(CN)6] | Pd/C | - | Efficient | organic-chemistry.org |

Another approach is the Sandmeyer reaction, where an aryl amine is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, often using copper(I) cyanide. Other methods include the dehydration of benzamides or the reaction of benzoic acids under specific conditions. google.com The choice of method depends on the availability of starting materials and the desired substitution pattern on the benzonitrile ring.

Key Coupling and Transformation Reactions

With the precursors in hand, the final assembly of this compound and its derivatives is accomplished through various cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. acs.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a valuable method for connecting alkyl and aryl fragments. gatech.edu Specifically, the coupling of Grignard reagents, such as (1,3-dioxan-2-ylethyl)magnesium bromide, with aryl halides can be facilitated by copper salts. researchgate.net These reactions are a crucial part of synthesizing complex molecules. gatech.edu The mechanism often involves the formation of an organocuprate intermediate from the Grignard reagent and the copper catalyst. This intermediate then reacts with the aryl halide to form the desired product. The use of additives like TMEDA (tetramethylethylenediamine) and LiOMe can be critical for the success of these couplings, particularly for secondary alkyl halides. organic-chemistry.org Copper catalysis is often cheaper and more environmentally friendly than palladium-based systems. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Dioxane and Benzonitrile Precursors

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds and are central to the synthesis of complex molecules. nobelprize.orgcem.com Several named reactions are applicable here, including the Suzuki, Negishi, and Kumada couplings.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orglibretexts.org For this synthesis, one could envision coupling 3-cyanophenylboronic acid with 2-(2-bromoethyl)-1,3-dioxane in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. nobelprize.orgnumberanalytics.com The synthesis could proceed by preparing the organozinc derivative of 2-(2-bromoethyl)-1,3-dioxane and coupling it with 3-bromobenzonitrile (B1265711). nih.govnih.gov

Kumada Coupling : This reaction, one of the earliest examples of palladium- or nickel-catalyzed cross-coupling, uses a Grignard reagent and an organic halide. nobelprize.orgrsc.org The direct coupling of (1,3-dioxan-2-ylethyl)magnesium bromide with 3-bromobenzonitrile or 3-chlorobenzonitrile (B1581422) in the presence of a suitable palladium catalyst (e.g., one with bulky phosphine (B1218219) or N-heterocyclic carbene ligands) represents a direct and efficient route to this compound. acs.orgrsc.org

| Reaction Name | Dioxane Precursor | Benzonitrile Precursor | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | 2-(2-Bromoethyl)-1,3-dioxane | 3-Cyanophenylboronic acid | Uses stable, non-toxic organoboron reagents. libretexts.org |

| Negishi | (1,3-Dioxan-2-ylethyl)zinc halide | 3-Bromobenzonitrile | High functional group tolerance. nobelprize.org |

| Kumada | (1,3-Dioxan-2-ylethyl)magnesium bromide | 3-Bromobenzonitrile | Uses highly reactive Grignard reagents. rsc.org |

Nitrile Activation Protocols for Derivatization

The nitrile group of this compound is a versatile functional group that can be activated for various derivatization reactions. These transformations allow for the synthesis of a wide range of analogues with potential applications in medicinal chemistry and materials science.

One of the most common derivatizations of nitriles is their conversion into tetrazoles. This is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097), often sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt. chalcogen.ronih.gov The resulting tetrazole ring is considered a bioisostere for a carboxylic acid group, which can be advantageous in the design of drug-like molecules. beilstein-journals.org The reaction conditions for tetrazole formation from nitriles are generally mild enough to be compatible with the 1,3-dioxane (B1201747) protecting group.

Another important derivatization is the reduction of the nitrile to a primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting aminomethyl group can be further functionalized, for example, through acylation or alkylation, to produce a diverse library of compounds.

The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions. However, acidic conditions may lead to the deprotection of the 1,3-dioxane ring. libretexts.org Therefore, careful selection of reaction conditions is crucial to achieve selective hydrolysis of the nitrile without affecting the acetal (B89532).

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound and its analogues are highly dependent on the optimization of reaction conditions. Key parameters that require careful consideration include the choice of solvent, the catalyst system, and the temperature and time profile of the reaction.

Solvent Selection and Impact on Yield/Selectivity

The choice of solvent can significantly influence the outcome of the synthetic steps involved in the preparation of this compound. For instance, in a potential Grignard reaction pathway, ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically employed. The solvent's ability to solvate the Grignard reagent is crucial for its formation and reactivity. In some cases, a mixture of solvents, such as THF and water, has been shown to be effective in palladium-catalyzed cyanation reactions, potentially by improving the solubility of the cyanide source. acs.org

For palladium-catalyzed cross-coupling reactions, such as a Suzuki coupling to form a carbon-carbon bond in an analogue, solvents like toluene, dioxane, or THF are commonly used, often in the presence of water. acs.org The solvent system can affect the solubility of reactants and the stability and activity of the catalyst, thereby influencing the reaction rate and yield.

The following table summarizes the impact of different solvents on common reactions that could be employed in the synthesis of this compound and its analogues.

| Reaction Type | Solvent | General Impact on Yield/Selectivity |

|---|---|---|

| Grignard Reaction | Diethyl Ether | Standard solvent, generally provides good yields. |

| Grignard Reaction | Tetrahydrofuran (THF) | Higher boiling point than diethyl ether, can be useful for less reactive substrates. |

| Palladium-Catalyzed Cyanation | DMF | Commonly used, but can lead to side reactions at high temperatures. rsc.org |

| Palladium-Catalyzed Cyanation | H2O/THF Mixture | Can improve the solubility of inorganic cyanides and enhance reaction rates. acs.org |

| Suzuki Coupling | Toluene/H2O | Effective for many substrates, allows for easy separation of aqueous and organic phases. acs.org |

| Suzuki Coupling | Dioxane | Good solvent for a wide range of substrates and catalysts. acs.org |

Catalyst Systems and Ligand Effects

In synthetic pathways involving cross-coupling reactions, the choice of catalyst and ligand is critical for achieving high efficiency and selectivity. For palladium-catalyzed reactions, the ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. acs.org

For a Suzuki-Miyaura coupling, phosphine-based ligands such as triphenylphosphine (B44618) or more electron-rich and bulky phosphines are often employed. The choice of ligand can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. acs.orgyonedalabs.com In some cases, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for cross-coupling reactions. researchgate.net

In the context of palladium-catalyzed cyanation of aryl halides, the catalyst system can be as simple as a palladium(II) salt that is reduced in situ to the active palladium(0) species. The addition of specific ligands can prevent catalyst deactivation and improve yields. rsc.org For instance, the use of bidentate phosphine ligands can enhance the stability of the catalytic complex.

The table below provides an overview of common catalyst systems and their applications in relevant reactions.

| Reaction Type | Catalyst | Ligand | Typical Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2 | Triphenylphosphine | General-purpose catalyst system for a variety of substrates. acs.org |

| Suzuki-Miyaura Coupling | Pd2(dba)3 | Bulky phosphines (e.g., SPhos) | Effective for challenging couplings involving sterically hindered substrates. acs.org |

| Palladium-Catalyzed Cyanation | PdCl2 | None or simple phosphines | Used for the cyanation of aryl halides. rsc.org |

| Palladium-Catalyzed Cyanation | Pd(PPh3)4 | Triphenylphosphine (integrated) | A common pre-catalyst for cyanation reactions. |

| Nickel-Catalyzed Cross-Coupling | NiCl2(dppp) | dppp (bidentate phosphine) | An alternative to palladium for certain cross-coupling reactions. |

Temperature and Time Profile Optimization

Temperature and reaction time are critical parameters that must be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. For instance, Grignard reactions are often initiated at low temperatures and then allowed to warm to room temperature to ensure controlled reaction initiation and completion. cmu.edu Low-temperature conditions can be crucial when dealing with functionalized Grignard reagents to maintain their stability. cmu.eduorganic-chemistry.org

In palladium-catalyzed cross-coupling reactions, the temperature is typically elevated to facilitate the catalytic cycle, with temperatures ranging from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system used. acs.orgthieme-connect.de Microwave irradiation has also been employed to accelerate these reactions, often leading to significantly reduced reaction times.

Optimization of the reaction time is essential to ensure that the reaction goes to completion without significant degradation of the product. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is standard practice to determine the optimal reaction time.

Scalability of Synthesis for Research Applications

The scalability of a synthetic route is a crucial consideration for its practical application in research and development, where larger quantities of the target compound may be required for further studies. When scaling up the synthesis of this compound, several factors must be addressed to ensure safety, efficiency, and reproducibility. researchgate.netprinceton-acs.org

The protection of carbonyl groups as acetals is a common and scalable process in industrial synthesis. acs.org However, the removal of water during acetal formation can be challenging on a larger scale and may require specialized equipment. Similarly, the deprotection of the acetal under acidic conditions needs to be carefully controlled to avoid degradation of the product.

Grignard reactions are widely used in industrial processes, but their exothermic nature requires careful temperature management on a large scale. The use of flow chemistry can offer better control over reaction parameters and improve the safety and efficiency of Grignard reactions.

Palladium-catalyzed cross-coupling reactions are also scalable, but the cost of the palladium catalyst can be a significant factor. rsc.org Developing highly active catalysts that can be used at low loadings is an important area of research to improve the cost-effectiveness of these reactions on a larger scale. The removal of residual palladium from the final product is also a critical consideration, particularly for pharmaceutical applications. rsc.org

The following table highlights key considerations for scaling up relevant reactions.

| Reaction Type | Key Scalability Considerations |

|---|---|

| Acetal Protection | Efficient removal of water, control of acid catalyst concentration. acs.org |

| Grignard Reaction | Heat management due to exothermicity, control of moisture and air. cmu.edu |

| Palladium-Catalyzed Cross-Coupling | Catalyst cost and loading, removal of residual metal, mass transfer limitations. rsc.org |

| Wittig Reaction | Stoichiometric use of phosphonium (B103445) salt and base, separation of triphenylphosphine oxide byproduct. |

| Catalytic Hydrogenation | Handling of hydrogen gas, catalyst activity and lifetime, potential for catalyst poisoning. |

Advanced Spectroscopic and Analytical Characterization of Dioxane Substituted Benzonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the connectivity of atoms and the three-dimensional structure of molecules in solution. For 3-(1,3-Dioxan-2-ylethyl)benzonitrile, both ¹H and ¹³C NMR are fundamental for its structural verification.

¹H NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the benzonitrile (B105546) and dioxane rings, as well as the ethyl linker. The aromatic region would show a complex pattern for the four protons on the disubstituted benzene (B151609) ring. The protons ortho to the cyano group are typically shifted downfield compared to those meta and para to it.

The dioxane ring protons would present characteristic signals. The methylene (B1212753) protons adjacent to the oxygen atoms (positions 4 and 6) are expected to appear as multiplets, potentially showing complex splitting patterns due to their diastereotopic nature. The proton at the acetal (B89532) carbon (position 2) would likely be a triplet, coupled to the adjacent methylene protons of the ethyl group. The ethyl linker protons would also give rise to characteristic signals, with the methylene group adjacent to the dioxane ring coupling with the acetal proton and the methylene group adjacent to the benzonitrile ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH | 7.4 - 7.7 | m | - |

| Dioxane CH (acetal) | 4.5 - 4.8 | t | 5.0 - 6.0 |

| Dioxane O-CH₂ (axial) | 3.7 - 3.9 | m | - |

| Dioxane O-CH₂ (equatorial) | 4.0 - 4.2 | m | - |

| Dioxane C-CH₂-C | 1.9 - 2.1 | m | - |

| Ethyl CH₂ (benzylic) | 2.8 - 3.0 | t | 7.0 - 8.0 |

| Ethyl CH₂ (dioxane side) | 1.8 - 2.0 | q | 7.0 - 8.0 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides definitive confirmation of the carbon skeleton of this compound. The spectrum would display signals for each unique carbon atom in the molecule. The nitrile carbon is expected to appear in the characteristic downfield region for cyano groups. The aromatic carbons would show distinct signals, with the carbon attached to the cyano group being the most deshielded. The carbons of the dioxane ring and the ethyl linker would appear in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Nitrile CN | 118 - 120 |

| Aromatic C (ipso-CN) | 112 - 114 |

| Aromatic C (ipso-ethyl) | 140 - 142 |

| Aromatic CH | 129 - 135 |

| Dioxane CH (acetal) | 100 - 103 |

| Dioxane O-CH₂ | 65 - 68 |

| Dioxane C-CH₂-C | 25 - 28 |

| Ethyl CH₂ (benzylic) | 35 - 38 |

| Ethyl CH₂ (dioxane side) | 30 - 33 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Conformational and Structural Insights

To gain deeper insights into the structure and conformation of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the proton-proton coupling networks within the molecule, confirming the connectivity of the ethyl linker and the protons within the dioxane and benzonitrile rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection between the ethyl linker and the benzonitrile ring, and between the ethyl linker and the dioxane ring.

These advanced techniques would be crucial in resolving any signal overlap in the 1D spectra and providing a comprehensive and unambiguous structural elucidation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. With its ability to measure mass-to-charge ratios to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₅NO₂), the expected exact mass can be calculated and compared to the experimentally determined value.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 218.1176 |

| [M+Na]⁺ | 240.0995 |

| [M+K]⁺ | 256.0735 |

Note: The calculated exact masses are for the most abundant isotopes of each element.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and confirming its identity.

In an LC-MS analysis, the sample is first injected into an LC system where it is separated from any impurities. The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for the main component, which should correspond to the molecular weight of this compound. The presence of other peaks in the chromatogram would indicate the presence of impurities, which can also be characterized by their mass spectra. This method provides a robust confirmation of both the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of this method lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

For a compound like this compound, the IR spectrum is expected to exhibit several key absorption bands that correspond to its distinct structural features. The presence of the nitrile (C≡N) group, a defining feature of the benzonitrile moiety, would be indicated by a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. The aromatic ring of the benzonitrile will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

The dioxane ring and the ethyl linker introduce several other expected signals. The C-O-C stretching vibrations of the acetal group in the dioxane ring are typically strong and appear in the fingerprint region, around 1000-1200 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group and the dioxane ring would be observed in the 2850-3000 cm⁻¹ range. The presence of these characteristic peaks in an IR spectrum provides strong evidence for the successful synthesis of the target molecule.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2220-2260 | Sharp, Medium-Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Aromatic C=C | Stretching | 1400-1600 | Variable |

| Aliphatic C-H | Stretching | 2850-3000 | Medium-Strong |

| Acetal C-O-C | Stretching | 1000-1200 | Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

**Table 2: Theoretical Elemental Composition of this compound (C₁₃H₁₅NO₂) **

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 13 | 156.13 | 71.86 |

| Hydrogen (H) | 1.008 | 15 | 15.12 | 6.96 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.45 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 14.73 |

| Total | 217.26 | 100.00 |

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools used for this purpose.

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

While a specific HPLC method for this compound is not detailed in the available literature, a method for a structurally related compound, 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, provides a relevant example. sielc.com This method employs a reverse-phase (RP) approach, which is suitable for moderately polar compounds like dioxane-substituted benzonitriles. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

Table 3: Example HPLC Method Parameters for a Dioxane-Substituted Benzonitrile sielc.com

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV-Vis (e.g., 220 nm for benzonitrile) |

| Flow Rate | Typically 1 mL/min |

This method can be adapted for the analysis of this compound, with optimization of the mobile phase composition to achieve optimal separation and peak shape. For mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase would be replaced with a volatile acid like formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly improved resolution, sensitivity, and speed of analysis. UPLC systems can provide faster analysis times and better separation efficiency, making them ideal for high-throughput screening and complex mixture analysis.

The use of columns with smaller 3 µm particles is mentioned as an option for faster UPLC applications in the context of analyzing dioxane-substituted benzonitriles. sielc.com A UPLC method for this compound would offer several advantages over HPLC, including reduced solvent consumption and quicker run times, which are beneficial for process monitoring and quality control. The fundamental principles of separation remain the same as in HPLC, but the enhanced performance allows for a more detailed assessment of sample purity.

Table 4: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Analysis Speed | Slower | Faster |

| Solvent Consumption | Higher | Lower |

Reactivity and Synthetic Transformations of the 3 1,3 Dioxan 2 Ylethyl Benzonitrile Scaffold

Reactions Involving the Nitrile Functionality

The cyano group is a highly versatile functional group in organic synthesis, capable of being transformed into various other functionalities through reduction, hydrolysis, and cycloaddition reactions. researchgate.net Its strong polarization, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. libretexts.orgopenstax.org

The nitrile group of 3-(1,3-dioxan-2-ylethyl)benzonitrile can be readily converted into primary amines, carboxylic acids, and ketones, which are fundamental building blocks in medicinal chemistry and materials science.

Reduction to Primary Amines: The reduction of the nitrile to a primary amine, 3-(1,3-dioxan-2-ylethyl)benzylamine, can be efficiently achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation proceeds via two consecutive nucleophilic additions of a hydride to the electrophilic carbon of the nitrile. libretexts.org

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed to form 3-(1,3-dioxan-2-ylethyl)benzoic acid. This reaction can be performed under either acidic or basic aqueous conditions, typically with heating. openstax.orglibretexts.org The reaction proceeds through an amide intermediate. openstax.org

Conversion to Ketones: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the nitrile group, followed by aqueous hydrolysis, yields ketones. openstax.orglibretexts.org This reaction allows for the introduction of a new carbon-carbon bond, forming a 3-(1,3-dioxan-2-ylethyl)phenyl ketone derivative.

| Transformation | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| Reduction | Primary Amine | 1. LiAlH₄, THF; 2. H₂O workup | libretexts.orglibretexts.org |

| Hydrolysis | Carboxylic Acid | H₃O⁺ (aq) or NaOH (aq), Heat | openstax.orglibretexts.org |

| Addition of Grignard Reagent | Ketone | 1. R-MgX, Ether; 2. H₃O⁺ workup | openstax.org |

The benzonitrile (B105546) moiety can participate in various annulation and cyclization reactions to construct complex heterocyclic systems. These reactions are crucial for synthesizing novel scaffolds with potential biological activity. For instance, benzonitriles can undergo cyclotrimerization to form 1,3,5-triazines in the presence of suitable catalysts. researchgate.net Additionally, intramolecular cyclization reactions of appropriately substituted benzonitriles are key steps in the synthesis of isoquinolones and other fused nitrogen-containing heterocycles. researchgate.netrsc.org While specific examples involving the this compound scaffold are not prevalent, the general reactivity of the benzonitrile group suggests its potential for these transformations. For example, aza-Myers type cyclizations or [3+2] cycloadditions with dipoles could be explored to build novel ring systems. rsc.orgnih.gov

| Reaction Type | Potential Product Class | General Conditions | Reference |

|---|---|---|---|

| Cyclotrimerization | 2,4,6-Tris(3-(1,3-dioxan-2-ylethyl)phenyl)-1,3,5-triazine | Low-valent transition metal catalysts (e.g., Ti complexes) with Mg | researchgate.net |

| Anionic Cyclization | Isoquinolone derivatives (requires ortho-substitution) | Base (e.g., NaOMe) in alcohol | researchgate.net |

| [3+2] Cycloaddition | Phosphorus-rich heterocycles | Cyclic triphosphanes, Brønsted acid (e.g., HOTf) | nih.gov |

Transformations of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring serves as a robust protecting group for a carbonyl functionality, in this case, 3-(3-cyanophenyl)propanal. thieme-connect.de This acetal (B89532) is generally stable under basic, reductive, and oxidative conditions, allowing for selective chemistry on the nitrile group. thieme-connect.de However, the dioxane ring itself can be strategically manipulated.

Cleavage of the 1,3-dioxane ring regenerates the parent aldehyde. This deprotection is typically achieved under acidic conditions. organic-chemistry.org A variety of reagents and methods can be employed, offering a range of selectivity and mildness.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) in a suitable solvent is a standard method. organic-chemistry.org

Lewis Acid Catalysis: Gentle Lewis acids, such as erbium(III) triflate (Er(OTf)₃) or cerium(III) triflate, can catalyze the cleavage under mild, nearly neutral conditions, which is advantageous for sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Other Mild Methods: Other reported methods include the use of a catalytic amount of iodine in a neutral medium or nickel boride, which offers chemoselective deprotection. organic-chemistry.orgrsc.org

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl) | Aqueous solvent, often with heating | Standard, robust method | organic-chemistry.org |

| Er(OTf)₃ | Wet nitromethane, room temperature | Very gentle Lewis acid catalysis | organic-chemistry.org |

| Iodine (catalytic) | Neutral conditions | Mild and efficient | organic-chemistry.org |

| Nickel Boride (in situ) | NiCl₂/NaBH₄ in methanol | Chemoselective, can also effect concomitant reduction | rsc.org |

| Aqueous DMSO | Neutral conditions, heating | Useful for substrates with other acid-labile groups | oup.com |

Beyond simple deprotection, the 1,3-dioxane ring can undergo regioselective ring-opening reactions to yield valuable synthetic intermediates. These reactions typically involve reductive cleavage using hydride reagents in the presence of a Lewis acid, leading to mono-protected 1,3-diols (i.e., hydroxy ethers). The regioselectivity of the ring opening is influenced by the reagents, substrate, and reaction conditions. researchgate.net For example, reagents like diisobutylaluminium hydride (DIBAL-H) often lead to the formation of a primary alcohol by cleaving the C-O bond at the least hindered oxygen. researchgate.net Cationic ring-opening polymerization is another potential transformation, although more commonly applied to simpler dioxanes and dioxolanes. researchgate.netrsc.org

Modifications of the Ethylene (B1197577) Linker

Modifying the two-carbon ethylene linker that connects the benzonitrile and dioxane moieties offers another avenue for structural diversification. Direct functionalization of this saturated aliphatic chain can be challenging; therefore, modifications often rely on synthetic strategies involving precursors with unsaturation or pre-installed functional groups on the linker. For instance, a synthetic route starting from an analogous cinnamic acid derivative would allow for reactions on the double bond, such as hydrogenation, dihydroxylation, or epoxidation, before the final elaboration of the nitrile and dioxane groups. If a derivative were synthesized with a leaving group (e.g., a halide or tosylate) on the ethyl chain, it would open possibilities for nucleophilic substitution reactions to introduce a wide array of functional groups.

Formation of Complex Molecular Architectures Bearing Dioxane and Benzonitrile Units

The "this compound" scaffold serves as a versatile building block for the synthesis of intricate molecular structures that incorporate both a dioxane moiety and a benzonitrile group. The presence of these distinct functional groups, a protected aldehyde in the form of a cyclic acetal and a reactive nitrile, allows for a range of synthetic transformations. This enables its incorporation into larger, more complex molecular frameworks, including various heterocyclic systems and as a ligand in the design of metal complexes. The strategic unmasking of the aldehyde from the dioxane ring or the chemical manipulation of the nitrile group provides multiple avenues for constructing diverse chemical entities.

Incorporation into Heterocyclic Systems (e.g., Triazoles, Pyrimidines, Isoquinolines)

The benzonitrile functionality within the "this compound" molecule is a key reactive site for the construction of various nitrogen-containing heterocyclic rings. Established synthetic methodologies for triazoles, pyrimidines, and isoquinolines can be adapted to utilize this scaffold as a primary precursor.

Triazoles: The synthesis of 1,2,3-triazoles often proceeds via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the benzonitrile group itself is not a direct participant, it can be readily converted into an azide (B81097). Alternatively, the nitrile can participate in [3+2] cycloaddition reactions with suitable 1,3-dipoles to form the triazole ring. scienceopen.comfrontiersin.orgnih.gov The reaction of the benzonitrile with an azide source, such as sodium azide, in the presence of a suitable catalyst could potentially lead to the formation of a tetrazole, which can then be transformed into a triazole derivative.

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment. The benzonitrile group in "this compound" can act as a synthon for one of the nitrogen-carbon bonds in the pyrimidine ring. For instance, condensation of the benzonitrile with a suitable dinucleophile, such as a β-enaminone or an amidine, can lead to the formation of the pyrimidine core. growingscience.comresearchgate.netthieme-connect.de

Isoquinolines: The benzonitrile group is a well-established precursor for the synthesis of isoquinolines. nih.govorganic-chemistry.orgthieme-connect.de One common strategy involves the reaction of a benzonitrile with an ortho-lithiated species derived from an o-tolualdehyde derivative. In the context of "this compound," the nitrile group could react with a suitable ortho-functionalized benzylic carbanion to initiate the cyclization and subsequent aromatization to form the isoquinoline (B145761) ring system. harvard.edusciencemadness.org

The following table outlines potential synthetic strategies for incorporating the "this compound" scaffold into these heterocyclic systems.

| Target Heterocycle | Potential Synthetic Strategy | Key Reagents and Conditions | Resulting Moiety |

| Triazole | 1,3-Dipolar cycloaddition | Organic azides, Copper(I) catalyst | 1,2,3-Triazole ring fused or appended to the benzene (B151609) ring |

| Pyrimidine | Condensation with a dinucleophile | Amidines, β-Diketones, Acid or base catalysis | Pyrimidine ring fused or appended to the benzene ring |

| Isoquinoline | Reaction with an ortho-lithiated species | o-Tolualdehyde derivatives, Strong base (e.g., n-BuLi) | Isoquinoline core with the dioxane-ethyl substituent |

Ligand Design for Metal Complexes

The "this compound" molecule possesses multiple potential coordination sites, making it an interesting candidate for the design of novel ligands for metal complexes. The nitrogen atom of the benzonitrile group has a lone pair of electrons that can coordinate to a metal center. Additionally, the oxygen atoms of the 1,3-dioxane ring can also act as donor atoms, potentially allowing for bidentate or even tridentate coordination, depending on the conformational flexibility of the ethyl linker.

The nature of the metal-ligand interaction would depend on several factors, including the identity of the metal ion, its oxidation state, and the coordination geometry. The benzonitrile nitrogen is a relatively soft donor and would be expected to form stable complexes with soft to borderline metal ions such as Cu(I), Ag(I), Pd(II), and Pt(II). The dioxane oxygens, being hard donors, might coordinate to harder metal ions like Li(I), Na(I), or Mg(II).

The design of ligands based on this scaffold could lead to metal complexes with interesting catalytic or material properties. For instance, coordination of a transition metal to the benzonitrile nitrogen could activate the nitrile group towards nucleophilic attack, facilitating catalytic transformations. Furthermore, the dioxane moiety could be used to introduce chirality, leading to the development of asymmetric catalysts.

The table below summarizes the potential coordination modes of the "this compound" ligand.

| Coordination Site(s) | Potential Donor Atoms | Possible Metal Ions | Potential Coordination Mode |

| Benzonitrile | Nitrogen | Cu(I), Ag(I), Pd(II), Pt(II) | Monodentate |

| Dioxane | Oxygen(s) | Li(I), Na(I), Mg(II) | Monodentate or Bidentate |

| Benzonitrile and Dioxane | Nitrogen and Oxygen(s) | Transition metals, Lanthanides | Bidentate or Tridentate (Chelating) |

Prospective Applications of 3 1,3 Dioxan 2 Ylethyl Benzonitrile in Advanced Chemical Research

Role as a Versatile Synthetic Building Block

The true value of 3-(1,3-Dioxan-2-ylethyl)benzonitrile in synthetic chemistry would lie in the orthogonal reactivity of its two primary functional groups. The dioxane moiety serves as a masked aldehyde, a protected form of a highly reactive functional group. This protection allows chemists to perform a wide array of transformations on the benzonitrile (B105546) portion of the molecule without affecting the aldehyde.

The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common feature in medicinal chemistry. Furthermore, the nitrile group can direct ortho-lithiation, allowing for the introduction of various substituents on the aromatic ring. The ability to deprotect the dioxane to reveal the aldehyde at any desired step would enable complex, multi-step syntheses of highly functionalized molecules. This "chemical toolbox" within a single molecule makes it a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Development of Novel Ligand Architectures

The benzonitrile functional group is a known coordinating agent for transition metals. While not as strong a ligand as phosphines or N-heterocyclic carbenes, the nitrogen atom of the nitrile can bind to metal centers, influencing their catalytic activity. The electronic properties of the benzonitrile group, being electron-withdrawing, can modulate the electron density at the metal center, which in turn can affect the rates and selectivities of catalytic reactions.

The dioxane portion of This compound could also play a role in ligand design. The oxygen atoms could act as secondary binding sites, potentially leading to the formation of bidentate or even tridentate ligands after suitable modification. Such multi-dentate ligands are highly sought after in catalysis as they can form stable complexes with metal ions and create well-defined chiral environments for asymmetric catalysis. The development of novel ligands based on this scaffold could lead to new catalysts for a variety of important chemical transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations.

Precursors for Functional Materials and Advanced Polymers

The rigid aromatic core of the benzonitrile and the flexible dioxane unit give This compound properties that could be exploited in materials science. The nitrile group can undergo cyclotrimerization to form highly stable 1,3,5-triazine (B166579) rings. This reaction is a powerful tool for creating cross-linked polymers and porous organic frameworks (POFs). These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore sizes.

Furthermore, the aldehyde functionality, unmasked from the dioxane ring, can be used in polymerization reactions. For example, it can undergo condensation reactions with amines or phenols to form Schiff base polymers or phenolic resins, respectively. The combination of the triazine-forming capability of the nitrile and the polymerizing potential of the aldehyde could lead to the development of novel hybrid materials with unique thermal, mechanical, and electronic properties.

Contributions to Methodological Advancements in Organic Synthesis

The unique combination of a protected aldehyde and a versatile nitrile group in This compound makes it an ideal substrate for the development of new synthetic methodologies. For instance, it could be used to test the chemoselectivity of new reagents and catalysts. A reaction that selectively transforms the nitrile without affecting the dioxane, or vice versa, would be a valuable addition to the synthetic chemist's toolkit.

Moreover, the molecule could be used to develop novel tandem or cascade reactions. Imagine a sequence where a reaction is initiated at the nitrile group, which then triggers a subsequent transformation involving the deprotected aldehyde. Such elegant and efficient reaction cascades are at the forefront of modern organic synthesis, as they allow for the rapid construction of complex molecular architectures from simple starting materials. The exploration of the reactivity of This compound could therefore lead to the discovery of new and powerful synthetic methods.

Q & A

Q. What are the key considerations for synthesizing 3-(1,3-Dioxan-2-ylethyl)benzonitrile?

- Methodological Answer : Synthesis requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate-hexane (3:7 v/v) tracks progress .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and analytical techniques:

| Technique | Application |

|---|---|

| NMR | Confirm substitution patterns (e.g., benzonitrile protons at δ 7.5–8.0 ppm) . |

| MS | Validate molecular weight (e.g., [M+H]⁺ peak at m/z 231.1). |

| XRD | Resolve crystal structure for stereochemical confirmation. |

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Organic Synthesis : Acts as a nitrile-containing building block for Suzuki-Miyaura couplings or heterocycle formation .

- Materials Science : Investigate electronic properties (e.g., HOMO-LUMO gaps) for OLED precursor potential .

- Biological Probes : Radiolabel with ¹⁸F for PET imaging studies (see advanced questions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR, IR, and HPLC data to distinguish regioisomers.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict vibrational frequencies or chemical shifts .

- Isolation protocols : Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate ambiguous peaks .

Q. What strategies optimize the yield of this compound in catalytic reactions?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂/XPhos for cross-coupling efficiency.

- Solvent optimization : Compare DMF (high polarity) vs. THF (low polarity) for reaction homogeneity .

- Kinetic studies : Use in-situ FTIR to monitor intermediate formation and adjust reagent stoichiometry .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Transition state analysis : Apply QM/MM methods to model energy barriers in cycloaddition reactions .

Q. What experimental designs are suitable for studying the compound’s biological activity?

- Methodological Answer :

- Assay selection :

| Assay Type | Target |

|---|---|

| Cytotoxicity | MTT assay on cancer cell lines (e.g., HeLa) . |

| Enzyme inhibition | Fluorescence-based kinase assays . |

- Radiolabeling : Synthesize ¹⁸F-AZD9272 analogs for biodistribution studies in murine models .

Q. How can researchers address stability challenges during storage of this compound?

- Methodological Answer :

- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.

- Storage conditions : Use amber vials under nitrogen at –20°C to prevent hydrolysis of the dioxane ring .

Data Contradiction Analysis

Q. How to interpret conflicting results in the compound’s electronic properties for OLED applications?

- Methodological Answer :

- Reproducibility checks : Ensure consistent film deposition (e.g., spin-coating vs. vacuum sublimation) .

- Bandgap measurement : Compare UV-Vis (solution) vs. cyclic voltammetry (solid-state) data .

- Batch variability : Analyze purity via elemental analysis (C, H, N) to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.